3-(1-Methylbenzimidazol-2-yl)propylamine
Description
3-(1-Methylbenzimidazol-2-yl)propylamine is a benzimidazole derivative characterized by a propylamine chain attached to the 2-position of a 1-methyl-substituted benzimidazole ring. Its molecular formula is C₁₁H₁₅N₃, with a molar mass of 189.26 g/mol . The compound is also known by synonyms such as 3-(1H-Benzoimidazol-2-yl)propylamine and 2-(3-Aminopropyl)-1H-benzimidazole . The methyl group at the 1-position of the benzimidazole ring and the propylamine side chain are critical to its physicochemical and biological properties. This structure is analogous to other benzimidazole-based amines but differs in substituent patterns, which influence solubility, stability, and interaction with biological targets.
Properties
IUPAC Name |
3-(1-methylbenzimidazol-2-yl)propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3/c1-14-10-6-3-2-5-9(10)13-11(14)7-4-8-12/h2-3,5-6H,4,7-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIKWNHOWCSDJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(1-Methylbenzimidazol-2-yl)propylamine typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by further derivatization . Industrial production methods often utilize efficient synthetic routes to ensure high yield and purity. For instance, the reaction of o-phenylenediamine with formic acid in the presence of a catalyst can yield the benzimidazole core, which is then methylated and further reacted with propylamine to obtain the final product .
Chemical Reactions Analysis
3-(1-Methylbenzimidazol-2-yl)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
3-(1-Methylbenzimidazol-2-yl)propylamine has gained significant attention in scientific research due to its potential biological activity and various applications. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(1-Methylbenzimidazol-2-yl)propylamine involves its interaction with specific molecular targets and pathways. Benzimidazole derivatives are known to bind to the DNA minor groove, forming hydrogen bonds and van der Waals interactions with specific DNA sequences . This binding can interfere with DNA replication and transcription, leading to the compound’s biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzimidazole Derivatives with Propylamine Side Chains
(a) [3-(Benzimidazol-2-yl)propyl]methylamine
This compound replaces the 1-methyl group on the benzimidazole ring with a methyl group on the propylamine chain. Its molecular formula is C₁₁H₁₅N₃ , identical to the target compound, but the altered substituent placement may affect electronic properties and steric interactions. For example, methylation on the amine chain could reduce basicity compared to the 1-methylbenzimidazole derivative .
(b) 3-(1-Isopropyl-1H-benzimidazol-2-yl)propylamine dihydrochloride
This derivative introduces a bulkier isopropyl group at the 1-position of the benzimidazole ring and exists as a dihydrochloride salt (C₁₃H₂₁Cl₂N₃ , 290.23 g/mol). The dihydrochloride form enhances water solubility, making it more suitable for pharmacological applications compared to the free base form of the target compound .
Nitroimidazole-Based Propylamine Derivatives
Nitroimidazole propylamines, such as Bis-pTFN-1 and CF3PM , share the propylamine backbone but incorporate 2-nitroimidazole groups instead of benzimidazole. These compounds (e.g., C₁₆H₁₆F₆N₄O₂ , 458.32 g/mol) are designed as hypoxia-targeted probes for ¹⁹F-MRI, leveraging nitro groups to selectively bind hypoxic tumor regions . Key differences include:
- Solubility : Nitroimidazole derivatives are water-soluble (except pTFA-1), whereas benzimidazole derivatives may require organic solvents.
- Biological Activity : Hypoxia selectivity ratios for nitroimidazoles range from 2.0 to 15.5 in V79 cells, driven by nitro group redox properties. The absence of nitro groups in 3-(1-Methylbenzimidazol-2-yl)propylamine suggests different targeting mechanisms .
Propylamine Derivatives with Alternative Heterocycles
(a) (1,3-Benzothiazol-2-ylmethyl)(1-phenylpropyl)amine
This compound substitutes benzimidazole with a benzothiazole ring (C₁₇H₁₈N₂S, 282.40 g/mol).
(b) N-[3-(1H-Imidazol-1-yl)propyl]-6-methoxy-1,3-benzothiazol-2-amine
Here, the benzimidazole is replaced by a methoxy-benzothiazole group (C₁₄H₁₆N₄OS , 296.37 g/mol). The methoxy group improves lipophilicity, which could enhance blood-brain barrier penetration relative to the target compound .
Data Tables
Table 1: Structural and Physicochemical Comparisons
Biological Activity
3-(1-Methylbenzimidazol-2-yl)propylamine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound includes a benzimidazole moiety, which is known for its diverse biological activities. The molecular formula is , and the compound features a propylamine side chain that may enhance its pharmacological properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit various enzymes, including those involved in cancer proliferation and bacterial resistance.
- Interaction with Receptors : Benzimidazole derivatives often interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Antimicrobial Properties : Some studies suggest that this compound may exhibit antimicrobial activity, particularly against Gram-positive bacteria.
Anticancer Activity
Research indicates that benzimidazole derivatives can possess anticancer properties. A study evaluating the cytotoxic effects of various benzimidazole compounds reported that similar structures exhibited significant inhibition of cancer cell lines, including breast and colon cancer cells. The mechanism was primarily through apoptosis induction and cell cycle arrest.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | TBD | TBD |
| 2-Phenylbenzimidazole | 5.4 | MCF-7 (Breast) |
| 4-Methylbenzimidazole | 8.2 | HT-29 (Colon) |
Antimicrobial Activity
A quantitative structure-activity relationship (QSAR) analysis was performed on a series of benzimidazole derivatives, including this compound. The study found that structural modifications significantly impacted antimicrobial efficacy against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Case Studies
- Cytotoxicity Assay : A study conducted on the cytotoxic effects of benzimidazole derivatives included this compound. The results indicated that the compound exhibited moderate cytotoxicity against several cancer cell lines, suggesting potential as an anticancer agent.
- Antimicrobial Screening : In another study focused on antimicrobial activity, the compound was tested against a panel of bacteria. The results demonstrated promising inhibitory effects, warranting further investigation into its potential as an antibiotic agent.
Research Findings
Recent research has highlighted the importance of structural modifications in enhancing the biological activity of benzimidazole derivatives. For instance, the introduction of alkyl groups has been linked to improved solubility and bioavailability, which are critical factors in drug development.
Summary of Findings
- Anticancer Potential : Demonstrated moderate cytotoxicity against various cancer cell lines.
- Antimicrobial Activity : Effective against specific Gram-positive bacteria.
- Structural Insights : Modifications can significantly enhance biological efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
